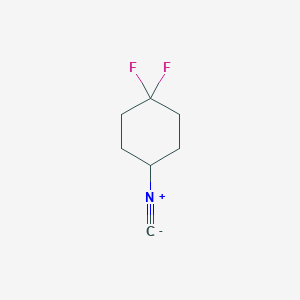
1,1-Difluoro-4-isocyanocyclohexane
概要
説明
1,1-Difluoro-4-isocyanocyclohexane is a chemical compound with the molecular formula C7H9F2N . It has a molecular weight of 145.15 .
Molecular Structure Analysis
The molecular structure of 1,1-Difluoro-4-isocyanocyclohexane consists of a cyclohexane ring with two fluorine atoms and an isocyanate group attached . The InChI code for the compound is 1S/C7H9F2N/c1-10-6-2-4-7(8,9)5-3-6/h6H,2-5H2 .Physical And Chemical Properties Analysis
1,1-Difluoro-4-isocyanocyclohexane has a molecular weight of 145.15 . The compound should be stored at temperatures between 0-8°C . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .科学的研究の応用
Conformational Analysis and Spectroscopy
The study of 1,1-difluorocyclohexane derivatives provides significant insights into their conformational dynamics, which is fundamental for understanding their chemical behavior and potential applications. For instance, the research on 1,1‐difluorocyclohexane demonstrated the rate of conformational isomerization using high-resolution fluorine NMR spectroscopy, revealing the activation parameters and temperature-dependent spectral changes. This analysis is crucial for applications that depend on the stereochemical stability of cyclohexane derivatives under varying conditions (Jonas et al., 1965).
Molecular Polarity and Supramolecular Chemistry
The synthesis and characterization of hexafluorocyclohexane derivatives, where all fluorines are positioned on one face of the cyclohexane ring, create a highly polarized molecular structure. This peculiar feature, indicated by a high molecular dipole moment, is uncommon in aliphatic compounds and makes such molecules attractive for designing functional organic materials and supramolecular chemistry applications. The unique facial polarization can influence molecular recognition, self-assembly processes, and the development of novel materials with specific electronic or optical properties (Keddie et al., 2015).
Fluorinated Heterocycles Synthesis
The reactivity of perfluorinated epoxycyclohexanes with bifunctional nucleophiles demonstrates a pathway to synthesize fluorinated heterocycles, such as benzimidazole, benzothiazole, and phenazine derivatives. This method leverages the ring-opening reactions of epoxides followed by heterocyclization, showcasing the potential of difluorocyclohexane derivatives in the synthesis of complex fluorinated structures for pharmaceuticals, agrochemicals, and materials science (Filyakova et al., 2014).
Conformational Preferences and Electronic Effects
The conformational preferences of difluorocyclohexanes are influenced by electronic effects such as hyperconjugation, challenging the traditional understanding that substituents in cyclohexane rings prefer the equatorial position. Advanced computational studies provide a model for predicting the energy and stability of various conformers based on their substituent interactions, essential for rational design in synthetic chemistry and drug development. Understanding these preferences helps in the design of molecules with desired physical and chemical properties, tailored for specific applications (Luo et al., 2013).
Safety And Hazards
特性
IUPAC Name |
1,1-difluoro-4-isocyanocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c1-10-6-2-4-7(8,9)5-3-6/h6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLSKEZWHCFPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-4-isocyanocyclohexane | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

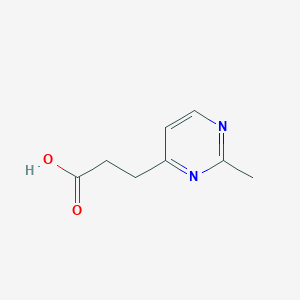
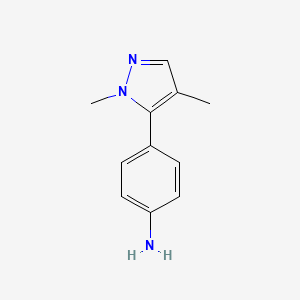
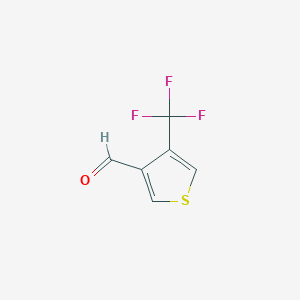
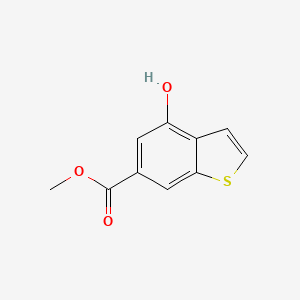
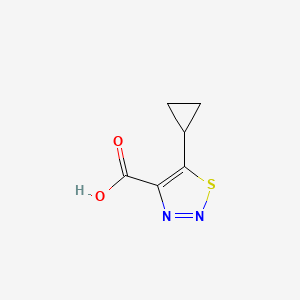
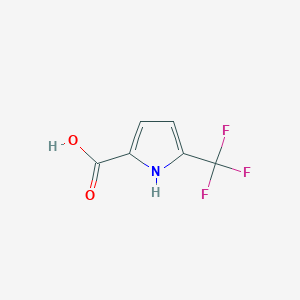
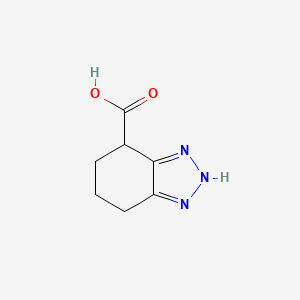
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
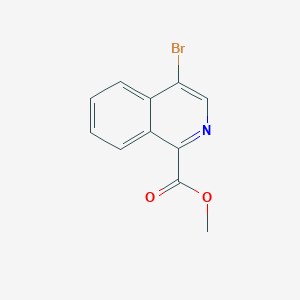
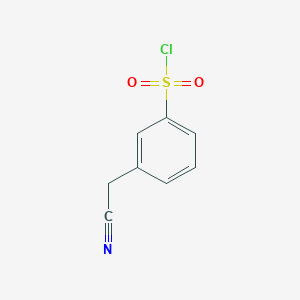
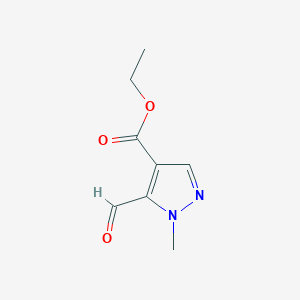
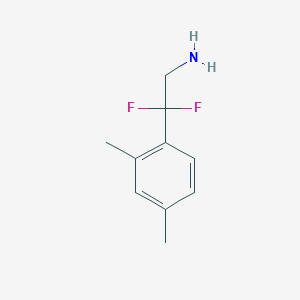
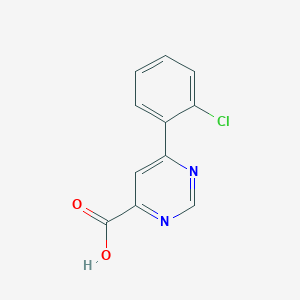
![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)